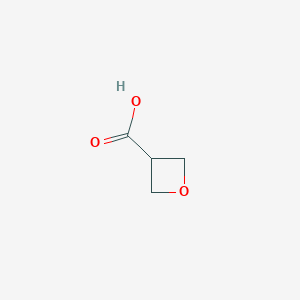

オキセタン-3-カルボン酸

概要

説明

Oxetane-3-carboxylic acid is a versatile and important building block for organic synthesis. It is a five-membered cyclic keto acid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and more. It is also used in the synthesis of polymers and other materials.

科学的研究の応用

新規ヘテロ環状アミノ酸誘導体の合成

オキセタン-3-カルボン酸は、アゼチジン環とオキセタン環を含む新規ヘテロ環状アミノ酸誘導体の合成に使用されてきました . このプロセスには、DBU 触媒によるホルナー・ワズワース・エモンズ反応、続いて NH ヘテロサイクルとのアザ・マイケル付加が含まれます .

医薬品化学

オキセタン-3-カルボン酸の一部である四員環のオキセタン環は、医薬品化学においてますます利用されています . 安定なモチーフとして物理化学的特性に影響を与え、開環反応を起こしやすい傾向があります .

さまざまなオキセタン含有リード化合物の合成

オキセタン-3-カルボン酸は、溶解性の向上、親油性の低減、および両親媒性を備えたさまざまなオキセタン含有リード化合物の合成に使用できます .

(ヒドロキシメチル)オキサゾールと(ヒドロキシメチル)チアゾールの合成

オキセタン-3-カルボン酸は、それぞれ1級アミドとチオアミドとの単一ステップのマイクロ波照射反応を介して、(ヒドロキシメチル)オキサゾールと(ヒドロキシメチル)チアゾールの合成に使用できます .

有機合成における原料

オキセタン-3-カルボン酸は、有機合成において重要な原料および中間体です . さまざまな医薬品や農薬の製造において重要な役割を果たします .

スピロ環状アゼチジン-オキセタンの合成

オキセタン-3-カルボン酸は、スピロ環状アゼチジン-オキセタンの合成に使用されてきました . この変換は、スピロ環状アゼチジン-オキセタンの生成に成功しました

作用機序

Target of Action

Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research

Mode of Action

Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Biochemical Pathways

Oxetane-3-carboxylic acid may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .

Pharmacokinetics

Oxetanes, including Oxetane-3-carboxylic acid, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .

Action Environment

The action of Oxetane-3-carboxylic acid can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .

Safety and Hazards

将来の方向性

Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .

特性

IUPAC Name |

oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOTZNQZPLAURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600567 | |

| Record name | Oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114012-41-8 | |

| Record name | Oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

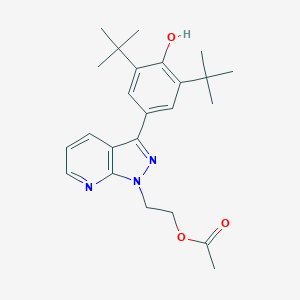

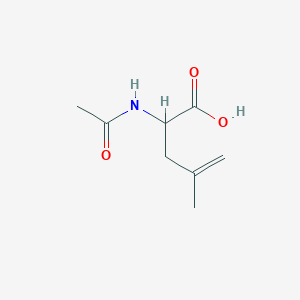

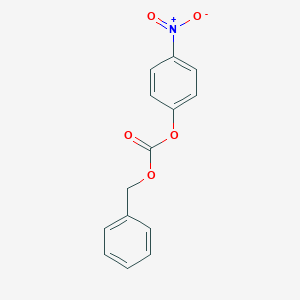

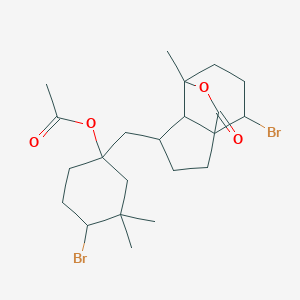

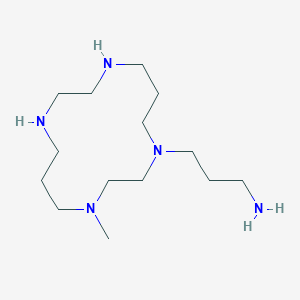

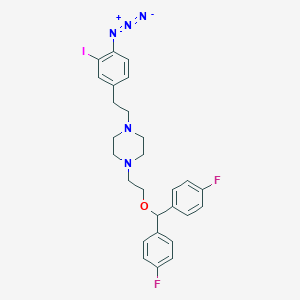

Feasible Synthetic Routes

Q & A

Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?

A1: The paper describes a two-step flow synthesis of oxetane-3-carboxylic acid. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield oxetane-3-carboxylic acid. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.

Q2: Are there any advantages to using flow chemistry for the synthesis of oxetane-3-carboxylic acid, compared to traditional batch methods?

A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)

![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)